6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The sulfonyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzylsulfonyl chloride
- 4-fluorophenylmethanesulfonyl chloride
- 4-fluorophenyl compounds such as 4-fluoroamphetamine and 4-fluoromethamphetamine
Uniqueness
6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and the presence of multiple fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO3S/c23-15-3-1-14(2-4-15)12-26-13-21(22(27)19-11-17(25)7-10-20(19)26)30(28,29)18-8-5-16(24)6-9-18/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUZKNWARAYNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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